GNF-5

Bcr-Abl T315I mutation Allosteric inhibition

Choose GNF-5 for its unique allosteric inhibition of Bcr-Abl at the myristate pocket—a binding mode distinct from ATP‑competitive agents. Engineered with improved pharmacokinetics over GNF‑2, it is the only allosteric chemical probe validated for oral in vivo pharmacology. Retains activity against the recalcitrant T315I gatekeeper mutant (IC₅₀ 1.42 µM) and synergistically suppresses resistant clones when combined with nilotinib or imatinib. Essential for probing Abl kinase allostery and developing combination strategies to prevent acquired resistance in CML models.

Molecular Formula C20H17F3N4O3
Molecular Weight 418.4 g/mol
CAS No. 778277-15-9
Cat. No. B607705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGNF-5
CAS778277-15-9
SynonymsGNF-5;  GNF 5;  GNF5.
Molecular FormulaC20H17F3N4O3
Molecular Weight418.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)NCCO)C2=CC(=NC=N2)NC3=CC=C(C=C3)OC(F)(F)F
InChIInChI=1S/C20H17F3N4O3/c21-20(22,23)30-16-6-4-15(5-7-16)27-18-11-17(25-12-26-18)13-2-1-3-14(10-13)19(29)24-8-9-28/h1-7,10-12,28H,8-9H2,(H,24,29)(H,25,26,27)
InChIKeyIIQUYGWWHIHOCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





GNF-5 (778277-15-9): A Selective Allosteric Bcr-Abl Inhibitor for Combating ATP-Competitive Inhibitor Resistance


GNF-5 (CAS: 778277-15-9) is a selective, non-ATP competitive, allosteric inhibitor of the Bcr-Abl tyrosine kinase [1]. It is the N-hydroxyethyl carboxamide analog of the earlier compound GNF-2, designed with improved pharmacokinetic properties . GNF-5 targets the myristate-binding pocket of the Abl kinase domain, a site spatially distant from the ATP-binding cleft . This unique binding mode allows GNF-5 to modulate kinase activity by stabilizing an inactive conformation, which is distinct from the mechanism of traditional ATP-competitive inhibitors like imatinib and nilotinib [2].

Why ATP-Competitive Bcr-Abl Inhibitors Cannot Substitute for GNF-5's Unique Allosteric Mechanism


Generic substitution among Bcr-Abl inhibitors is not scientifically valid due to fundamentally distinct mechanisms of action. First- and second-generation inhibitors like imatinib, nilotinib, and dasatinib are ATP-competitive inhibitors that bind to the ATP-binding pocket of the kinase domain. These agents are ineffective against the clinically recalcitrant 'gatekeeper' mutation, T315I, which sterically hinders drug binding [1]. In stark contrast, GNF-5 is a non-ATP competitive, allosteric inhibitor that binds to the myristate pocket, a distinct site . This alternative binding mode confers activity against T315I-mutated Bcr-Abl, particularly when used in combination with ATP-competitive inhibitors, a feat unattainable by ATP-competitive agents alone [2]. Furthermore, the original allosteric inhibitor GNF-2 lacks the improved pharmacokinetic properties engineered into GNF-5, which are essential for in vivo efficacy .

GNF-5 (778277-15-9): Quantifiable Comparative Performance Evidence


GNF-5 vs. ATP-Competitive Inhibitors: Unique Activity Against the T315I Gatekeeper Mutation

In contrast to the ATP-competitive inhibitors imatinib, nilotinib, and dasatinib, which are clinically ineffective against the T315I gatekeeper mutation, GNF-5, when combined with nilotinib, demonstrates significant inhibitory activity. While nilotinib alone shows minimal effect on T315I Bcr-Abl Ba/F3 cell proliferation, the combination with GNF-5 results in a marked, dose-dependent reduction in cell growth [1]. Biochemical assays confirm that GNF-5 binds and inhibits T315I mutant Abl kinase with an IC50 of 1.42 ± 0.3 µM, a property not shared by ATP-competitive inhibitors [2].

Bcr-Abl T315I mutation Allosteric inhibition

GNF-5 vs. GNF-2: Quantified Improvement in Pharmacokinetic Profile

GNF-5 was specifically engineered as an analog of GNF-2 to improve its pharmacokinetic properties, enabling in vivo studies. GNF-5 demonstrates suitable PK parameters following both intravenous (5 mg/kg) and oral (20 mg/kg) administration, establishing its bioavailability . While GNF-2 is a potent allosteric inhibitor (IC50 = 0.14 µM), its poor PK profile severely limits its utility in animal models [1]. GNF-5 retains potent allosteric activity (IC50 = 0.22 µM for wild-type Abl) with the added benefit of being orally active, making it the superior tool compound for in vivo experiments .

Pharmacokinetics Drug development In vivo efficacy

GNF-5 vs. Single-Agent ATP-Competitive Inhibitors: Suppression of Resistance Emergence In Vitro

A key limitation of ATP-competitive Bcr-Abl inhibitors like imatinib and nilotinib is the emergence of drug-resistant clones during treatment. In vitro mutagenesis studies demonstrate that combining GNF-5 with imatinib or nilotinib effectively suppresses the emergence of resistance mutations compared to treatment with the ATP-competitive inhibitor alone [1]. This dual-targeting strategy, engaging both the myristate and ATP-binding sites, reduces the probability of a single mutation conferring resistance to both agents simultaneously [2].

Drug resistance Mutagenesis Combination therapy

GNF-5 vs. GNF-2: Quantified In Vivo Efficacy in T315I Murine Model

GNF-5 demonstrates clear in vivo efficacy in a stringent murine bone marrow transplantation model of T315I Bcr-Abl-driven leukemia, a model resistant to all current clinical ATP-competitive inhibitors [1]. In this model, the combination of GNF-5 (75 mg/kg) with nilotinib (50 mg/kg) significantly improves overall survival compared to untreated controls or single-agent treatments . This in vivo activity against the recalcitrant T315I mutant is a direct result of the improved pharmacokinetic properties of GNF-5 over its predecessor GNF-2, which lacks the PK profile necessary for such in vivo studies .

In vivo efficacy T315I mutation Bone marrow transplantation

GNF-5 vs. ATP-Competitive Inhibitors: Distinct Allosteric Conformational Mechanism

NMR spectroscopy and hydrogen exchange mass spectrometry reveal that GNF-5 binding to the myristate pocket induces long-range conformational changes in the ATP-binding site, located approximately 25 Å away [1]. Critically, while the ATP-competitive inhibitor dasatinib fails to bind the T315I mutant, GNF-5 elicits the same conformational changes in both wild-type and T315I Abl [2]. Furthermore, the combination of GNF-5 with the ATP-competitive inhibitor imatinib restores the closed, inactivated conformation of the kinase, an effect not achievable with imatinib alone [3].

Allostery NMR spectroscopy Drug mechanism

Defined Research Applications for GNF-5 (778277-15-9) Based on Comparative Evidence


Investigating T315I Gatekeeper Mutation Resistance in CML

GNF-5 is the definitive tool compound for studying Bcr-Abl T315I-mediated drug resistance. As demonstrated, ATP-competitive inhibitors like imatinib, nilotinib, and dasatinib are inactive against this mutant (IC50 >10 µM). In contrast, GNF-5 retains activity (IC50 = 1.42 ± 0.3 µM) and, when combined with nilotinib, potently suppresses T315I-driven cell proliferation in vitro and improves survival in a T315I murine bone marrow transplantation model [1]. Researchers modeling this form of drug-resistant CML should prioritize GNF-5 as an essential component of their experimental toolkit.

In Vivo Efficacy Studies for Allosteric Bcr-Abl Inhibition

For researchers requiring an allosteric Bcr-Abl inhibitor suitable for in vivo pharmacology, GNF-5 is the only viable option. Its predecessor, GNF-2, possesses poor pharmacokinetic properties that preclude its use in animal models. GNF-5 was specifically engineered with improved PK and has demonstrated oral bioavailability and in vivo efficacy in multiple leukemia models . This makes GNF-5 the essential choice for studies exploring the therapeutic potential of targeting the myristate pocket in whole-organism settings.

Studying Suppression of Acquired Drug Resistance

GNF-5 is a critical reagent for research programs focused on understanding and preventing the emergence of acquired resistance to ATP-competitive Bcr-Abl inhibitors. In vitro evidence clearly shows that combining GNF-5 with imatinib or nilotinib effectively suppresses the outgrowth of drug-resistant clones, a phenomenon commonly observed with single-agent ATP-competitive inhibitor treatment [2]. This makes GNF-5 invaluable for experiments designed to evaluate combination strategies aimed at delaying or preventing relapse in CML.

Biophysical and Mechanistic Studies of Allosteric Kinase Regulation

GNF-5 is a validated chemical probe for biophysical studies of Abl kinase allostery. NMR and HX MS studies have confirmed that GNF-5 binding to the myristate pocket induces long-range conformational changes in the ATP-binding site, providing a structural basis for its cooperative effects with ATP-competitive inhibitors [3]. This unique property, which is not shared by ATP-competitive inhibitors, positions GNF-5 as a key tool for probing the dynamics of kinase domain regulation and for developing new allosteric drug discovery assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for GNF-5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.